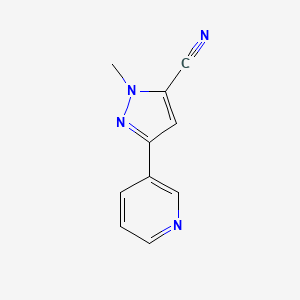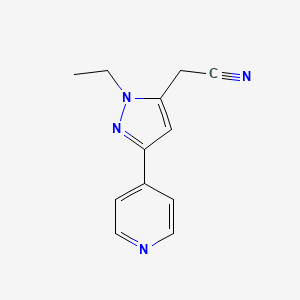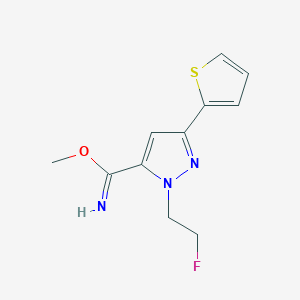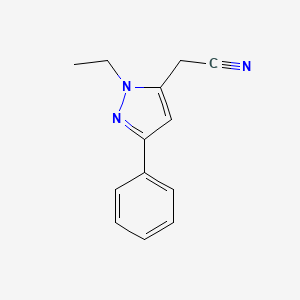![molecular formula C12H11N3S B1479681 2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile CAS No. 2098008-37-6](/img/structure/B1479681.png)
2-(3-(thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Descripción general
Descripción
2-(3-(Thiophen-3-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile, referred to as TDCP or TDCP-A, is an organic compound first synthesized in the late 1990s. It is a member of the acetonitrile group of compounds and has a wide range of applications in scientific research. TDCP-A has been studied for its potential as a drug, a catalyst, and an anti-cancer agent. It is an important compound in the field of medicinal chemistry and has been used in numerous studies of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Antioxidant Activity
Some derivatives, incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, were evaluated for their antioxidant activity. Notably, thiophene derivatives demonstrated antioxidant activity comparable to ascorbic acid, indicating their potential in oxidative stress-related conditions (El‐Mekabaty, 2015).
Antibacterial Activity
A series of 5-(thiophen-2-yl)-phenyl pyrazoline derivatives were synthesized and exhibited promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. This suggests their potential application in developing new antimicrobial agents (Rani & Mohamad, 2014).
Antitumor Evaluation
Polyfunctionally substituted heterocyclic compounds derived from similar structural frameworks showed significant antitumor activities, highlighting their potential as leads for cancer therapy development (Shams et al., 2010).
Chemical Synthesis and Material Science
Electrochromic Properties
Research into thiophene-containing compounds has extended into the development of electrochromic materials. These studies underscore the versatility of thiophene derivatives in material science applications, particularly in creating smart windows and displays (Abaci et al., 2016).
Opto-electronics
Novel heterocyclic compounds have been synthesized for use in opto-electronic applications, demonstrating the potential of thiophene derivatives in developing materials with desirable electronic and photonic properties (Ramkumar & Kannan, 2015).
Propiedades
IUPAC Name |
2-(3-thiophen-3-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c13-5-6-15-11-3-1-2-10(11)12(14-15)9-4-7-16-8-9/h4,7-8H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYVNQBBYMWJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CSC=C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















